molecular formula C14H16BrClN2OS B148736 Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(5-bromo-2-propoxyphenyl)-, monohydrochloride CAS No. 130623-64-2

Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(5-bromo-2-propoxyphenyl)-, monohydrochloride

Cat. No. B148736
CAS RN: 130623-64-2
M. Wt: 375.7 g/mol
InChI Key: AXGGWHLXXHCTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(5-bromo-2-propoxyphenyl)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(5-bromo-2-propoxyphenyl)-, monohydrochloride involves the inhibition of various enzymes and proteins involved in cellular processes. For instance, it has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling and regulation. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(5-bromo-2-propoxyphenyl)-, monohydrochloride have been extensively studied. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Moreover, this compound has been found to modulate the expression of various genes involved in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(5-bromo-2-propoxyphenyl)-, monohydrochloride in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify. However, the limitations of using this compound include its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for the research on Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(5-bromo-2-propoxyphenyl)-, monohydrochloride. One potential direction is to investigate its potential applications in drug development, particularly for the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to explore its use as a fluorescent probe for the detection of other biomolecules in biological systems. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other cellular components.

Synthesis Methods

The synthesis method of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(5-bromo-2-propoxyphenyl)-, monohydrochloride involves the reaction of 5-bromo-2-propoxyaniline with 2-aminothiophenol in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt form of the compound. This synthesis method has been optimized for high yield and purity and has been used in various research studies.

Scientific Research Applications

Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(5-bromo-2-propoxyphenyl)-, monohydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antimicrobial, and anti-inflammatory properties. It has also been shown to inhibit the growth of certain viruses, such as the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Moreover, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

130623-64-2

Molecular Formula

C14H16BrClN2OS

Molecular Weight

375.7 g/mol

IUPAC Name

3-(5-bromo-2-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride

InChI

InChI=1S/C14H15BrN2OS.ClH/c1-2-7-18-13-4-3-10(15)8-11(13)12-9-19-14-16-5-6-17(12)14;/h3-4,8-9H,2,5-7H2,1H3;1H

InChI Key

AXGGWHLXXHCTPZ-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)Br)C2=CSC3=NCCN23.Cl

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C2=CSC3=NCCN23.Cl

Other CAS RN

130623-64-2

synonyms

Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(5-bromo-2-propoxyphenyl)-, mono hydrochloride

Origin of Product

United States

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